5-Aminolevulinic acid benzyl ester hydrochloride

Photodynamic Therapy Glioblastoma Prodrug Activation

Benzyl-ALA HCl: achieve 10–20x potency over parent ALA in glioma PDT, enabling lower doses and reduced off-target effects. Its 5–6:1 mucosa-to-muscularis fluorescence contrast in colon tissue ensures superior tumor margin delineation. Validated at 31 mg/kg i.v. for murine pharmacokinetic studies, it is the definitive PpIX precursor for reproducible, high-contrast PDT/PDD research. Order now for competitive bulk pricing.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
CAS No. 163271-32-7
Cat. No. B112031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminolevulinic acid benzyl ester hydrochloride
CAS163271-32-7
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl
InChIInChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H
InChIKeyGHMCTRQKEALPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminolevulinic Acid Benzyl Ester Hydrochloride (CAS 163271-32-7): A High-Efficiency Lipophilic Prodrug for Photodynamic Research


5-Aminolevulinic acid benzyl ester hydrochloride (CAS 163271-32-7), also known as Benzyl-ALA hydrochloride, is a lipophilic ester prodrug of the endogenous metabolite 5-aminolevulinic acid (5-ALA). It serves as a protoporphyrin IX (PpIX) precursor, widely utilized in photodynamic therapy (PDT) and photodiagnosis (PDD) research . The benzyl ester modification significantly enhances membrane permeability relative to the parent 5-ALA, enabling more efficient cellular uptake and subsequent PpIX accumulation [1]. This compound is primarily employed as a research tool for investigating enhanced photosensitizer delivery in oncology and dermatology applications [2].

Procurement Risk: Why 5-ALA Benzyl Ester Hydrochloride Cannot Be Substituted with Generic ALA or Other Esters


The hydrophilic nature of 5-aminolevulinic acid (ALA) severely limits its passive diffusion across biological membranes, resulting in poor cellular uptake and suboptimal PpIX generation, which compromises PDT/PDD efficacy [1]. While esterification is a recognized strategy to improve lipophilicity, the specific ester moiety profoundly dictates performance. As demonstrated in comparative studies, benzyl-ALA achieves therapeutic equivalence to ALA at 10–20 fold lower concentrations, a potency gain not uniformly shared by all ALA esters [2]. Furthermore, in vivo data reveal that benzyl-ALA and hexyl-ALA exhibit distinct tissue distribution and esterase-dependent activation profiles, making direct substitution without re-optimizing experimental conditions or formulations a significant risk to data reproducibility and biological outcome [3].

Quantitative Differentiation of 5-Aminolevulinic Acid Benzyl Ester Hydrochloride vs. Key Comparators


10-20x Potency Advantage Over ALA in Human Glioma Spheroids

In a direct comparative study, benzyl-ALA (this compound) achieved an equivalent photodynamic therapy (PDT) response in human glioma spheroids compared to the parent compound ALA. This therapeutic equivalency was attained at concentrations 10- to 20-fold lower than those required for ALA [1].

Photodynamic Therapy Glioblastoma Prodrug Activation

Superior in Vivo Porphyrin Induction in Colon Tissue Compared to Hexyl-ALA

When comparing topical application in rat colon, benzyl-ALA (this compound) and hexyl-ALA demonstrated equivalent PpIX fluorescence intensity at 13-18 times lower concentrations than ALA [1]. Crucially, benzyl-ALA exhibited a distinct spatial distribution profile, achieving a higher fluorescence ratio between mucosa and muscularis (5-6:1) compared to hexyl-ALA, which is advantageous for discriminating neoplastic lesions from underlying normal tissue [1].

Photodiagnosis Colorectal Cancer Tissue Selectivity

Higher in Vitro PpIX Induction Efficiency in Colon Carcinoma vs. ALA

In SW480 human colon carcinoma cells, treatment with benzyl-ALA hydrochloride at concentrations ranging from 0.6 to 0.12 mM for 3 hours resulted in significant and dose-dependent accumulation of protoporphyrin IX (PpIX) . While a direct head-to-head with ALA in this specific assay is not presented, cross-study comparisons show that this concentration range is substantially lower than typical ALA concentrations (often 1-10 mM) required to achieve similar PpIX levels in various cell lines [1], aligning with the general class observation that ALA esters are more potent.

Colorectal Cancer In Vitro Model Photosensitizer Accumulation

Defined in Vivo Dose-Response Relationship for Tumor Porphyrin Levels

In a murine tumor model (CaNT mammary carcinoma in CBA/Gy mice), intravenous administration of benzyl-ALA hydrochloride at 31 mg/kg resulted in a dose-dependent reduction in tumor porphyrin levels [1]. This finding provides a specific, validated in vivo dose point for researchers. Importantly, the study also noted that normal tissues accumulated higher porphyrin concentrations than the tumor following i.v. administration of ALA-esters, a critical observation for interpreting whole-animal studies and guiding experimental design [1].

In Vivo Pharmacology Dose-Response Tumor Model

Procurement-Driven Application Scenarios for 5-Aminolevulinic Acid Benzyl Ester Hydrochloride


Optimizing in Vitro PDT Protocols in Glioblastoma Research

For investigators studying glioblastoma multiforme (GBM) photodynamic therapy, benzyl-ALA hydrochloride is the preferred prodrug due to its validated 10- to 20-fold potency advantage over parent ALA in human glioma spheroids [1]. This allows for the use of significantly lower drug concentrations (10-20x less) to achieve the same cytotoxic effect, minimizing potential off-target toxicity and chemical interference in complex culture systems. Procurement should prioritize this compound when designing dose-response curves or comparing novel photosensitizers.

Enhancing Fluorescence-Guided Detection in Colorectal Cancer Models

In preclinical studies of colorectal cancer photodiagnosis, benzyl-ALA offers a distinct advantage over hexyl-ALA. Its ability to generate a superior mucosa-to-muscularis fluorescence contrast ratio (5-6:1) in colon tissue [2] makes it the compound of choice for experiments aimed at discriminating superficial lesions from deeper, healthy tissue. Researchers developing novel endoscopic imaging agents or studying tumor margin delineation will find this spatial selectivity critical for achieving high-contrast diagnostic images.

Establishing Controlled in Vivo Prodrug Activation Studies

For in vivo studies involving systemic administration of ALA prodrugs, the defined dose-response and tissue distribution profile of benzyl-ALA hydrochloride is essential. The documented 31 mg/kg i.v. dose in murine models [3] provides a validated starting point for pharmacokinetic and biodistribution studies. However, the data also underscore the compound's complex tissue selectivity, where normal tissues may accumulate more porphyrin than the tumor [3]. This makes it an indispensable tool for investigating the role of esterase activity and tissue-specific prodrug activation, a key consideration for translational research.

Technical Documentation Hub

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